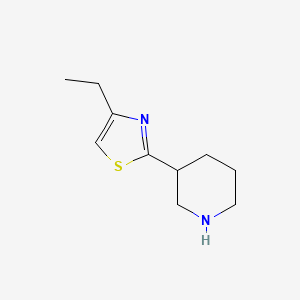

3-(4-Ethyl-1,3-thiazol-2-yl)piperidine

Overview

Description

“3-(4-Ethyl-1,3-thiazol-2-yl)piperidine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Biological Activity

3-(4-Ethyl-1,3-thiazol-2-yl)piperidine and its derivatives have been widely investigated for their synthesis methods and biological activities. These compounds, belonging to the thiazole and piperidine families, are known for their potential in various biological applications.

Antimicrobial Activity : One of the primary applications of thiazole-piperidine derivatives is their antimicrobial activity. Studies have shown that compounds like 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and have been tested against glioblastoma multiforme, indicating a promising therapeutic potential for cancer treatment (Silveira et al., 2017). Additionally, novel thiazole and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties, showing moderate to significant activities against various bacterial strains (Lamphon et al., 2004).

Anticancer Activity : Another significant application area is in anticancer therapy. Certain piperidine-substituted thiazoles have been identified as potent anticancer agents. For instance, derivatives have been tested against a range of human tumor cell lines, revealing their capability to inhibit cancer cell growth effectively. Notably, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle have demonstrated high effectiveness against various cancer cells, underscoring their potential as anticancer agents (Turov, 2020).

Antituberculosis Activity : Research into thiazole-aminopiperidine hybrids has yielded novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the versatility of these compounds in targeting infectious diseases like tuberculosis. These inhibitors have shown promising activity in vitro, highlighting their potential in antituberculosis therapy (Jeankumar et al., 2013).

Enzyme Activation : Additionally, some N-(pyrimidin-4-yl)thiazol-2-amine derivatives synthesized from this compound have been evaluated as glucokinase activators, displaying dual-action hypoglycemic properties by activating both GK and PPARγ. This indicates their potential use in treating metabolic disorders like diabetes (Song et al., 2011).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Analysis

Biochemical Properties

3-(4-Ethyl-1,3-thiazol-2-yl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitutions . This compound can interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to the formation of reactive intermediates. Additionally, it can bind to proteins, altering their conformation and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound can also impact cell proliferation and apoptosis, making it a valuable tool for studying cancer biology and other diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can lead to toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . This compound can also affect metabolic flux and alter the levels of key metabolites, influencing cellular energy production and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its biological activity . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis . Its localization can also be influenced by interactions with other biomolecules, such as proteins and lipids .

Properties

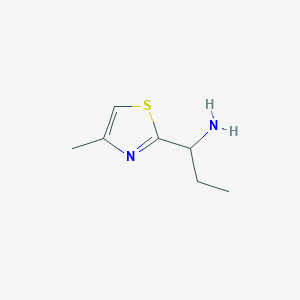

IUPAC Name |

4-ethyl-2-piperidin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-9-7-13-10(12-9)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUGCEILUDUOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

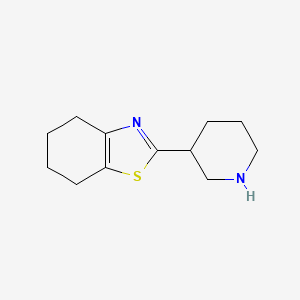

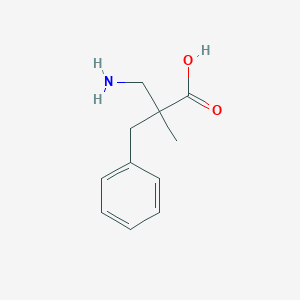

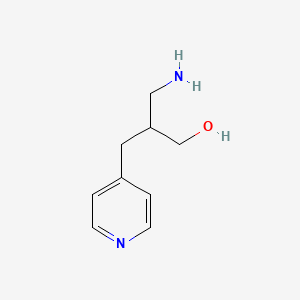

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol](/img/structure/B3199906.png)

![N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B3199917.png)

![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199934.png)

![3-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B3199945.png)

![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)